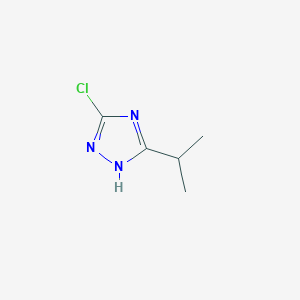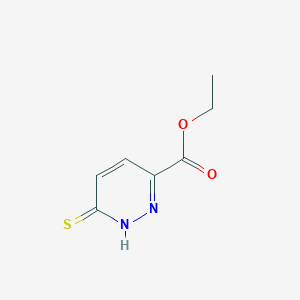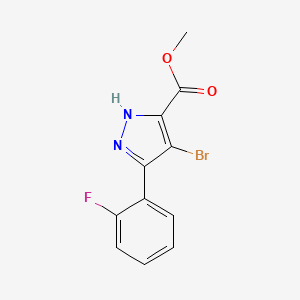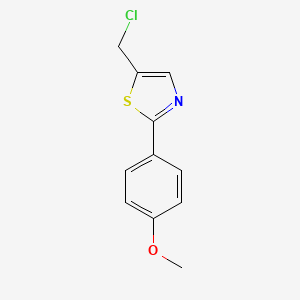
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (5-CM-2-4-MPT-HCl) is a synthetic compound commonly used in scientific research. It is a member of the thiazole family and is a white, crystalline solid with a molecular weight of 311.89 g/mol. 5-CM-2-4-MPT-HCl has a wide range of applications in the fields of biochemistry and physiology, including the study of enzyme activity, protein-protein interactions, and drug metabolism.
Applications De Recherche Scientifique
Central Nervous System Research
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its applications in neuroscience. For instance, a derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent selective serotonin-3 receptor antagonist. This compound was shown to penetrate the blood-brain barrier effectively, suggesting its utility in central nervous system-related studies (Rosen et al., 1990).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride have been researched as corrosion inhibitors. An example is the use of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments. This compound demonstrated a high degree of protection against corrosion, revealing potential applications in industrial settings (Attou et al., 2020).
Anti-Inflammatory Properties
Another significant application is in the exploration of anti-inflammatory properties. Methoxyalkyl thiazoles, a class of compounds that include derivatives of 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These compounds were found to be non-redox inhibitors of 5-lipoxygenase, distinguishing them from other inhibitors (Falgueyret et al., 1993).
Synthesis and Transformation Studies
The compound has also been a subject of chemical synthesis and transformation studies. For instance, the synthesis and base-catalyzed ring transformation of related compounds have been explored, providing insights into the chemical behavior and potential applications of this class of compounds (Sápi et al., 1997).
Photophysical and Electronic Properties
Research has also delved into the photophysical and electronic properties of derivatives. Studies on donor-π-acceptor substituted 4-hydroxythiazoles, which include derivatives of 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride, have been conducted to understand their influence on photophysical properties and electronic structure (Habenicht et al., 2017).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPXZIRNYOGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




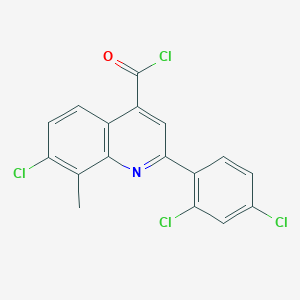
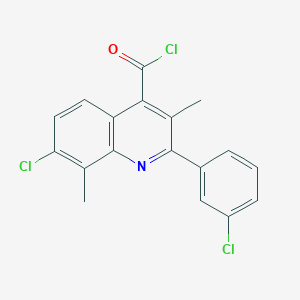


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

